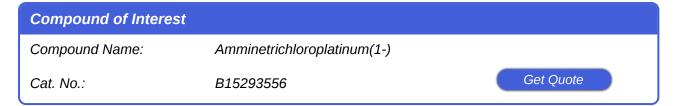


A Technical Guide to the Spectroscopic Characterization of Amminetrichloroplatinate(1-)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the amminetrichloroplatinate(1-) anion, [Pt(NH₃)Cl₃]⁻. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering insights for researchers engaged in the study and application of platinum-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and bonding in platinum complexes. For amminetrichloroplatinate(1-), ¹⁹⁵Pt and ¹⁵N NMR are particularly informative.

Data Summary: NMR Spectroscopy



| Parameter | Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) <i>l</i> Hz | Remarks |
|----------------------|---|-------------------------------|---|--|
| Chemical Shift | ¹⁹⁵ Pt | Estimated ~ -1800 to -2200 | - | The chemical shift is sensitive to the coordination environment. Data for related cis- and trans- [Pt(NH ₃) ₂ Cl ₂] are around -2100 ppm.[1] |
| Chemical Shift | ¹⁵ N | Estimated ~ -50 to -80 | - | Relative to external nitromethane. The shift is influenced by the trans and cis ligands.[2] |
| Coupling Constant | ¹ J(¹⁹⁵ Pt- ¹⁵ N) | Estimated ~ 250- 300 | - | The one-bond coupling constant is indicative of the Pt-N bond strength and the nature of the ligand trans to the ammine group.[1][2] |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of platinum ammine complexes is as follows:



- Sample Preparation: Dissolve a precisely weighed sample of K[Pt(NH₃)Cl₃] in a suitable deuterated solvent, such as D₂O or DMSO-d₆. For ¹⁵N NMR, the use of ¹⁵N-enriched ammonia during the synthesis of the complex is highly recommended to enhance signal intensity.[1]
- Instrumentation: Utilize a high-field NMR spectrometer equipped with a multinuclear probe.
- ¹⁹⁵Pt NMR Acquisition:
 - Reference the spectrum externally to a standard, such as Na₂PtCl₆ in D₂O.[3]
 - Employ a pulse sequence with a sufficient relaxation delay to ensure quantitative measurements, as ¹⁹⁵Pt relaxation times can be long.
- 15N NMR Acquisition:
 - Reference the spectrum to an external standard like liquid ammonia or nitromethane.[4][5]
 - For unenriched samples, a large number of scans will be necessary to achieve an adequate signal-to-noise ratio. The use of proton-decoupling techniques can improve spectral resolution.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides key information about the functional groups and the overall symmetry of the complex. The IR spectrum of [Pt(NH₃)Cl₃]⁻ is characterized by vibrations associated with the ammine and chloro ligands.

Data Summary: Infrared (IR) Spectroscopy



| Vibrational Mode | Wavenumber (cm ⁻¹) | Assignment | Remarks |
|------------------|-----------------------------------|-------------------------------|---|
| ν(N-H) | ~3200-3300 | N-H stretching | The presence of multiple bands in this region is typical for coordinated ammonia. |
| δ(NH₃) | ~1600 | NH₃ degenerate deformation | |
| ρr(NH₃) | ~830 | NH₃ rocking | |
| ν(Pt-N) | ~500 | Pt-N stretching | The position of this band is indicative of the Pt-N bond strength. |
| ν(Pt-Cl) | ~300-340 | Pt-Cl stretching | For a C _{2v} symmetry, multiple Pt-Cl stretching bands are expected. Data for the related [Pt(NH ₃)Cl ₅] ⁻ anion shows Pt-Cl stretches in this region.[6] |

Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare a solid-state sample by either creating a KBr pellet or a Nujol
 mull. For a KBr pellet, mix a small amount of the complex with dry KBr powder and press it
 into a transparent disk. For a Nujol mull, grind the sample with a drop of Nujol oil and place
 the paste between two KBr or Csl plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) and, if possible, the far-IR range (down to 100 cm⁻¹) to observe the Pt-Cl and Pt-N stretching modes.



 Data Analysis: Assign the observed absorption bands to the corresponding vibrational modes of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of square-planar platinum(II) complexes is characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

Data Summary: UV-Vis Spectroscopy

| λ _{max} (nm) | Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹) | Assignment | Remarks |
|-----------------------|---|-----------------|---|
| ~300-450 | Low to moderate | d-d transitions | These transitions are formally Laporte-forbidden and thus have low intensities. |
| < 300 | High | LMCT (CI → Pt) | These bands are typically intense and occur at higher energies. |

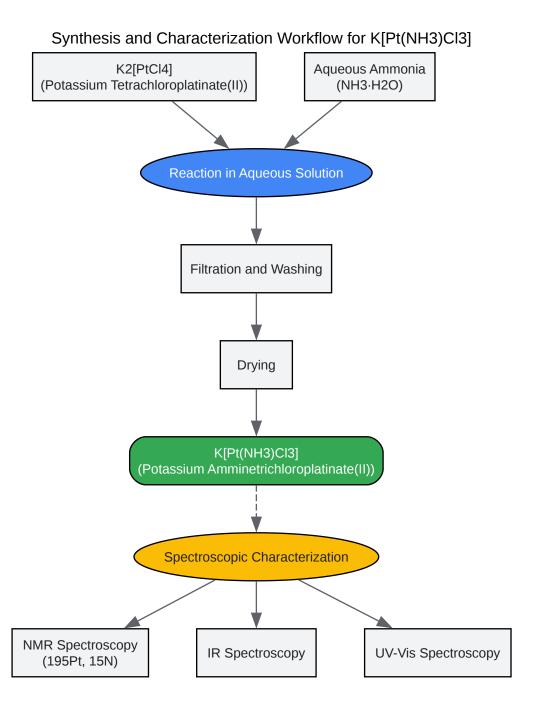
Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare solutions of K[Pt(NH₃)Cl₃] in a non-coordinating solvent (e.g., water or a buffered aqueous solution) of known concentrations.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
 - Use a matched pair of cuvettes, with one containing the solvent as a reference.
- Data Analysis: Identify the absorption maxima (λ_{max}) and calculate the molar absorptivity (ϵ) for each band using the Beer-Lambert law.



Synthesis Workflow

The amminetrichloroplatinate(1-) anion is typically synthesized from potassium tetrachloroplatinate(II). The following diagram illustrates the general synthetic and characterization workflow.



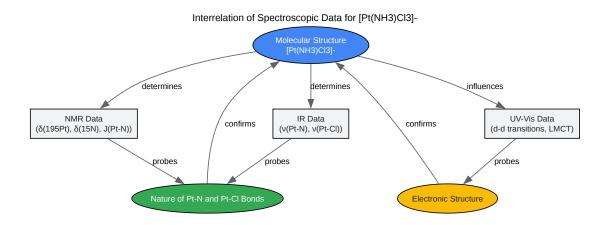


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Caption: Synthetic and characterization workflow for K[Pt(NH3)Cl3].

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is interconnected, providing a comprehensive understanding of the molecule's structure and electronic properties.



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Caption: Logical flow of spectroscopic data interpretation.

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